Adeturon

Description

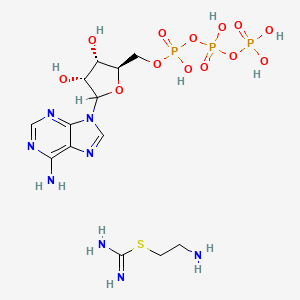

Conceptual Foundations of Adeturon as an Adenosine (B11128) Triphosphate (ATP) Derivative

This compound, chemically known as S,2-aminoethylisothiuronic adenosine-5'-triphosphate, is a structural derivative of Adenosine Triphosphate (ATP). iaea.org ATP is a fundamental molecule in all living cells, often called the "molecular unit of currency" for intracellular energy transfer. wikipedia.orgnih.gov It consists of three main components: an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. wikipedia.orgnih.gov

The structure of this compound is created by chemically modifying the ATP molecule. Specifically, an S,2-aminoethylisothiuronium group is attached to the terminal phosphate (the gamma phosphate) of the ATP structure. This modification links the high-energy phosphate backbone of ATP with a sulfur-containing compound, which is characteristic of many radioprotective agents. This unique structure is hypothesized to facilitate its interaction with cellular components and influence its biological activity.

Historical Perspectives on this compound Research and Development

Research into this compound emerged from the broader scientific quest for effective radioprotective compounds, a field that gained considerable momentum in the latter half of the 20th century. Studies published in the 1980s and 1990s document the initial investigations into its efficacy. iaea.orgiaea.org The primary goal of this early research was to identify agents capable of mitigating the harmful effects of ionizing radiation on biological systems, particularly on rapidly dividing cells like those in bone marrow and the spleen. iaea.org These foundational studies established this compound as a promising radioprotective agent, demonstrating its ability to improve survival rates and protect the hematopoietic system in animal models exposed to lethal doses of radiation. iaea.orgiaea.org

Overview of this compound's Established and Investigational Biological Roles

The biological roles of this compound are centered on its function as a protective agent against cellular stress, particularly radiation-induced damage.

Radioprotection: The most well-documented role of this compound is as a radioprotector. Research has shown that it exerts a significant protective effect on the hematopoietic system of mice exposed to lethal gamma-irradiation. iaea.org Studies have assessed its efficacy by monitoring survival rates, spleen weight, bone marrow cellularity, and leukocyte counts, with results indicating a pronounced protective effect. iaea.org The mechanism is believed to be linked to scavenging free radicals generated by radiation and reducing oxidative damage to critical cellular components. nih.govnih.gov

Cytoprotection: Beyond radioprotection, this compound is considered a cytoprotective agent, meaning it protects cells from various forms of injury. nih.gov The underlying mechanisms of cytoprotection often involve the modulation of endogenous protective pathways. nih.gov While research on this compound has focused on radiation, its structure suggests potential activity against other sources of oxidative stress, a common factor in numerous pathological conditions. nih.gov Investigational studies have explored methods to enhance its effectiveness, such as encapsulation in liposomes, which has been shown to prolong its protective effects when administered orally. iaea.org

Current Research Landscape and Unexplored Scientific Avenues for this compound

The current research landscape for this compound appears to be focused on optimizing its delivery and understanding its broader potential. While early studies confirmed its radioprotective capabilities, contemporary research could expand into several unexplored areas.

Future research could systematically investigate:

Mechanism of Action: While its radioprotective effects are established, the precise molecular mechanisms remain an area for deeper exploration. Identifying specific cellular targets and signaling pathways modulated by this compound could reveal new applications.

Synergistic Therapeutic Combinations: Research combining this compound with other therapeutic agents is limited. For example, a study combining this compound with polyanion, a copolymer, found that the latter did not enhance this compound's radioprotective effect. iaea.org Further studies could explore combinations with modern chemotherapeutics or targeted cancer therapies to assess if this compound can selectively protect healthy tissues.

Broader Cytoprotective Applications: Its potential to mitigate cellular damage from sources other than radiation is largely unexplored. Investigating its efficacy in models of ischemia-reperfusion injury, neurodegenerative diseases, or other conditions where oxidative stress is a key component could open new therapeutic avenues. nih.gov

Research Findings on this compound's Radioprotective Efficacy

| Study Focus | Animal Model | Radiation Details | Key Findings | Reference |

|---|---|---|---|---|

| Efficacy of this compound on the hematopoietic system | Male Mice | 8 Gy gamma-irradiation | This compound demonstrated a significant protective effect on the hematopoietic system, assessed by survival rate, spleen weight and cellularity, and bone marrow cellularity. | iaea.org |

| Liposomal encapsulation for enhanced delivery | Mice | 7.8 Gy X-irradiation | Oral administration of this compound encapsulated in liposomes provided a prolonged radioprotective effect for up to 4.5 hours, whereas this compound alone was ineffective under these conditions. | iaea.org |

Structure

3D Structure of Parent

Properties

CAS No. |

63346-83-8 |

|---|---|

Molecular Formula |

C13H25N8O13P3S |

Molecular Weight |

626.37 g/mol |

IUPAC Name |

2-aminoethyl carbamimidothioate;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.C3H9N3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;4-1-2-7-3(5)6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4H2,(H3,5,6)/t4-,6-,7-,10?;/m1./s1 |

InChI Key |

PFKQTRBUWKWKKE-QCSRICIXSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adeturon; |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Adeturon Action

Interactions within Cellular Energy Metabolism

The metabolic state of a cell is intrinsically linked to its ability to respond to and repair damage. Key to this is the production and utilization of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.

Influence on Intracellular Energy Transfer Pathways

Intracellular energy transfer is a complex network responsible for delivering ATP from the mitochondria, where it is primarily generated, to sites of energy consumption. This process is crucial for powering cellular activities, including DNA repair. While the influence of various compounds on these pathways has been studied, specific data on how Adeturon modulates these energy transfer networks is not available.

Modulation of ATP-Binding Proteins

ATP-binding proteins are a vast and diverse group of proteins that utilize the energy from ATP hydrolysis to perform a wide range of cellular functions. This includes the helicases and ligases involved in DNA repair. Currently, there is no specific research identifying which, if any, ATP-binding proteins are directly modulated by this compound.

This compound's Role in DNA Damage Response and Repair Systems

The DNA damage response (DDR) is a sophisticated signaling network that detects DNA lesions, signals their presence, and promotes their repair. This response is critical for maintaining genomic integrity.

Mechanisms of DNA Single-Strand Break Repair Involvement

Single-strand breaks (SSBs) are among the most common types of DNA damage. The repair of SSBs is a multi-step process involving the detection of the break, processing of the DNA ends, synthesis of the missing nucleotides, and ligation of the final nick. While radioprotective agents can indirectly influence the outcomes of DNA damage, the precise mechanisms by which this compound might be involved in the enzymatic steps of SSB repair are not documented.

Modulation of the SOS Response in Damaged Cells

The SOS response is a global response to extensive DNA damage in bacteria, which involves the upregulation of a suite of genes involved in DNA repair and damage tolerance. This response is regulated by the RecA and LexA proteins. Studies on how this compound might modulate the induction or activity of the SOS response in bacteria have not been found in the available scientific literature.

Impact on Post-Radiation DNA Synthesis

Exposure to ionizing radiation is known to inhibit DNA replication in a dose-dependent manner. This inhibition is a critical aspect of radiation-induced cell damage, preventing the cell from properly proliferating. Research into the effects of this compound has demonstrated its significant protective capabilities on this fundamental cellular process.

In studies conducted on the peripheral blood leukocytes of rats irradiated with gamma rays, this compound was shown to exert a pronounced protective effect on DNA synthesis. This process was progressively inhibited by increasing radiation doses, and the presence of this compound helped to counteract this inhibition. The protective effect of the compound was specifically notable for DNA synthesis. In contrast, the synthesis of RNA, which was only slightly affected by the radiation doses used in the study, did not show a clear benefit from this compound administration. Furthermore, while protein synthesis was observed to increase post-irradiation, this compound showed a tendency to normalize this increase. frontlinegenomics.com

The capacity of this compound to preserve the integrity of DNA synthesis post-irradiation is a key component of its radioprotective mechanism, allowing cells a better opportunity to repair damage and maintain genomic stability.

| Macromolecule | Effect of Gamma-Irradiation | Effect of this compound Pre-treatment | Citation |

| DNA Synthesis | Progressive inhibition with increasing dose | Pronounced protective effect | frontlinegenomics.com |

| RNA Synthesis | Slightly increased | No manifest protective effect | frontlinegenomics.com |

| Protein Synthesis | Increased | Trend toward normalization | frontlinegenomics.com |

Interaction with Genomic DNA Targets for Stabilization

The stability of the genome is paramount for cell survival, and various proteins and molecules work to protect DNA from damage and ensure its structural integrity. While direct binding studies for this compound are not extensively detailed in available literature, its mechanism of action is understood to involve the stabilization of DNA, particularly against insults like ionizing radiation. The structure of this compound, which is S-2-aminoethylisothiouronium bromide salt of adenosine triphosphate, suggests plausible mechanisms for this interaction.

DNA-binding proteins often utilize specific motifs, such as the helix-turn-helix, to interact with the grooves of the DNA double helix. nih.govwikipedia.org These interactions can be non-specific, involving ionic bonds between basic amino acid residues and the acidic sugar-phosphate backbone of DNA, which helps in organizing DNA into compact, protected structures like chromatin. wikipedia.org It is plausible that this compound, containing an adenosine triphosphate (ATP) moiety, could engage in similar electrostatic interactions. The phosphate (B84403) groups of the ATP portion could interact with the structural components of chromatin, helping to maintain a condensed and less vulnerable DNA state.

Redox Homeostasis and Reactive Species Scavenging by this compound

Cellular life in an aerobic environment depends on a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.govrsc.org This balance is known as redox homeostasis. ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of metabolic processes. nih.govnih.gov While they play roles in cell signaling, excessive levels lead to oxidative stress, a condition that damages key biomolecules like DNA, proteins, and lipids, contributing to a variety of pathologies. nih.govrsc.org this compound's radioprotective effects are deeply rooted in its ability to modulate this balance and directly counter the massive surge in oxidative stress induced by ionizing radiation.

Competition with Strong Oxidizing Agents and Free Radicals

A primary mechanism of radioprotection by this compound is its function as a potent free radical scavenger. Ionizing radiation causes the radiolysis of water molecules within the cell, generating a burst of highly reactive free radicals, most notably the hydroxyl radical (•OH). news-medical.net These radicals can inflict widespread damage on cellular components. Antioxidants protect the cell by neutralizing these reactive species. nih.govnih.gov

This compound, as a thiol-containing compound (after in vivo transformation), can directly compete with biological macromolecules for these damaging radicals. The sulfhydryl group (-SH) in its active form can donate a hydrogen atom to a free radical, neutralizing it and in the process becoming a relatively stable sulfur-centered radical itself, which is less likely to cause further damage. mdpi.com This process of competitive scavenging effectively intercepts the radicals before they can reach and damage critical targets like DNA. nih.govnih.gov

Enhancement of Endogenous Thiol Compound Levels

The cell's intrinsic defense against oxidative stress relies heavily on its own pool of antioxidants, with glutathione (B108866) (GSH) being the most abundant non-protein thiol. mdpi.comnih.gov Glutathione is a tripeptide that plays a central role in detoxifying ROS, recycling other antioxidants, and maintaining the reduced state of the intracellular environment. researchgate.nethealthline.com The levels of endogenous thiols are critical determinants of a cell's radiosensitivity; lower levels of GSH are often associated with increased vulnerability to radiation damage. nih.gov

While direct evidence showing this compound increases the synthesis of GSH is limited, a key mechanism proposed for thiol-based radioprotectors is their ability to bolster or preserve the endogenous antioxidant pool. By scavenging a significant portion of the radiation-induced free radicals, this compound can spare the cell's own glutathione, preventing its depletion. This allows the endogenous GSH system to remain functional and continue to manage the ongoing oxidative stress, contributing to cell survival and recovery. researchgate.netnih.gov

Detoxification of Reactive Oxygen Metabolites

Cells possess a sophisticated enzymatic system to detoxify ROS. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govmdpi.com

Superoxide Dismutase (SOD) converts the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂). nih.gov

Catalase (CAT) and Glutathione Peroxidase (GPx) then neutralize hydrogen peroxide by converting it into water. nih.govmdpi.com

The massive burst of ROS from radiation can overwhelm this system. This compound contributes to the detoxification process through several mechanisms. Primarily, by acting as a direct scavenger, it reduces the initial load of ROS that these enzymes have to handle. nih.gov Secondly, by preserving the pool of endogenous glutathione (GSH), it ensures that glutathione peroxidase (GPx), which requires GSH as a cofactor to function, can continue its enzymatic activity of neutralizing H₂O₂ and other peroxides. healthline.com This multi-pronged approach helps maintain the cell's capacity to manage and detoxify harmful reactive oxygen metabolites.

| Enzyme/Compound | Function in ROS Detoxification | Citation |

| Superoxide Dismutase (SOD) | Converts O₂•⁻ to H₂O₂ | nih.gov |

| Catalase (CAT) | Converts H₂O₂ to H₂O and O₂ | nih.gov |

| Glutathione Peroxidase (GPx) | Reduces H₂O₂ and lipid peroxides using GSH | healthline.commdpi.com |

| Glutathione (GSH) | Acts as a direct scavenger and a cofactor for GPx | mdpi.comhealthline.com |

Considerations of Thiol-Induced Hypoxia Mechanisms

A fascinating and complex mechanism associated with thiol compounds is their potential to induce a state of transient hypoxia, or low oxygen tension, in tissues. This is significant because oxygen is a potent radiosensitizer; it reacts with radiation-induced free radicals in DNA to "fix" the damage, making it permanent and harder to repair. Therefore, reducing oxygen levels at the time of irradiation can have a powerful protective effect.

Recent research has shown that thiol compounds can activate the hypoxia response pathway. This activation may be linked to increased cellular oxygen consumption. Thiols can cause reductive stress, particularly in the endoplasmic reticulum (ER), by breaking disulfide bonds in proteins. The subsequent re-formation of these bonds is an oxygen-consuming process. nih.govnih.gov This enhanced consumption of oxygen can lower the local oxygen concentration, creating a hypoxic environment. By inducing this state, this compound could make cells more resistant to the damaging effects of ionizing radiation, adding another layer to its comprehensive radioprotective capabilities.

Regulation of Protein Synthesis and Metabolism

Exposure to ionizing radiation can significantly disrupt cellular processes, including the synthesis of proteins, which are essential for cell function and repair. Research indicates that this compound plays a role in normalizing protein synthesis in irradiated cells.

Effects on Mitochondrial Protein Synthesis

While the broader effects of this compound on protein synthesis have been observed, specific details regarding its direct impact on mitochondrial protein synthesis are not extensively documented in the available scientific literature. Mitochondria, being crucial for cellular energy production and containing their own protein synthesis machinery, are susceptible to radiation-induced damage. The regulation of mitochondrial protein synthesis is a complex process, and further research is required to elucidate the specific interactions, if any, of this compound within this organelle.

Influence on Broader Protein Metabolism Regulation

Studies on the effects of gamma-ray irradiation on peripheral blood leukocytes in rats have shown a trend toward the normalization of what is typically an increased rate of protein synthesis following radiation exposure when this compound is administered. nih.gov This suggests that this compound may help to stabilize the cellular metabolic response to radiation-induced stress, preventing the over-synthesis of proteins that can occur as part of the cellular damage response. The precise regulatory pathways through which this compound achieves this normalization are a subject for further investigation.

Enzyme and Receptor Ligand Interactions

The interaction of this compound with various enzymes is believed to be a key aspect of its radioprotective mechanism. These interactions can modulate the activity of enzymes that are critical for DNA synthesis and repair.

Modulation of DNA Precursor-Synthesizing Enzymes

This compound has demonstrated a significant protective effect on DNA synthesis in irradiated cells. nih.gov In studies with gamma-irradiated rats, this compound was shown to counteract the progressive inhibition of DNA synthesis caused by increasing doses of radiation. nih.gov The mechanism is thought to involve the modulation of enzymes responsible for synthesizing DNA precursors. However, the specific enzymes within the DNA synthesis pathway that are directly affected by this compound, and the nature of this modulation, have not been fully elucidated in the current body of scientific research.

Formation of Temporary Reversible Bonds with Radiosensitive Enzyme Groups

The concept of radioprotective agents forming temporary, reversible bonds with radiosensitive groups on enzymes is a known mechanism for shielding these critical molecules from radiation-induced damage. This transient interaction can protect the enzyme's active site and structural integrity. While this is a plausible mechanism for this compound's action, specific experimental evidence detailing the formation of such reversible bonds with particular radiosensitive enzymes is not well-documented in the available literature.

Data on this compound's Effect on Macromolecular Synthesis

The following table summarizes the observed effects of this compound on DNA and protein synthesis in the peripheral blood leukocytes of gamma-ray irradiated rats, as reported in a comparative study. nih.gov

| Macromolecule | Effect of Gamma Irradiation (1-7 Gy) | Effect of this compound Administration |

| DNA Synthesis | Progressive inhibition | Pronounced protective effect |

| Protein Synthesis | Increased synthesis | Trend toward normalization |

| RNA Synthesis | Slightly increased synthesis | No manifest protective effect |

Preclinical Investigation of Adeturon in Radiation Biology

In Vitro Radioprotective Efficacy Studies

The radioprotective effects of Adeturon have been investigated using prokaryotic models, particularly various strains of Escherichia coli with differing radiosensitivity. Research has demonstrated that this compound exerts a protective effect on these bacteria following exposure to gamma irradiation. One study revealed that this compound enhances the survival of irradiated E. coli and facilitates the repair of single-strand DNA breaks. researchgate.net

Further investigation into the mechanism of action showed that this compound inhibited the processes of DNA degradation in three different E. coli strains. iaea.org The degree of protection conferred by this compound was found to be related to the inherent DNA repair capabilities of the bacterial strains, suggesting that the compound's protective action involves interference with the DNA repair process. iaea.org Specifically, the effect of this compound on DNA synthesis was dependent on the state of the strain's repair systems. iaea.org These findings indicate a multi-faceted mechanism of radioprotection at the prokaryotic level, involving both the suppression of DNA degradation and the modulation of DNA repair pathways. researchgate.netiaea.org

Studies on mammalian cells have provided further evidence of this compound's radioprotective capabilities at the cellular level. Research involving peripheral blood leukocytes from rats irradiated with gamma rays (1-7 Gy) demonstrated that this compound has a significant protective effect on DNA synthesis, which is progressively inhibited by increasing doses of radiation. nih.gov In these irradiated mammalian cells, this compound treatment showed a trend towards normalizing the increased protein synthesis observed post-irradiation. nih.gov However, it did not show a manifest protective effect on the synthesis of RNA, which was only slightly increased by radiation. nih.gov These findings suggest that in mammalian cells, a key component of this compound's radioprotective action is the preservation of DNA synthesis integrity following radiation-induced damage.

The ability of a cell to survive and proliferate after radiation exposure is a critical measure of radioprotective efficacy. In prokaryotic models, the colony-forming ability of Escherichia coli strains was assessed following irradiation. Treatment with this compound was shown to improve the colony-forming ability, indicating an increase in cellular survival. iaea.org This enhanced survival is linked to the compound's ability to interfere with DNA repair processes and inhibit DNA degradation. iaea.org

For mammalian cells, while direct proliferation assays with this compound are not detailed in the provided sources, the protective effect on DNA synthesis in irradiated rat leukocytes implies a positive impact on cellular viability and the potential for proliferation. nih.gov The preservation of macromolecular synthesis is fundamental for a cell's capacity to undergo division and form colonies.

Table 1: Effect of this compound on Colony-Forming Ability in E. coli

| Strain | Condition | Outcome | Reference |

|---|

A key aspect of this compound's radioprotective mechanism is its ability to mitigate DNA damage. Studies in Escherichia coli have directly measured the effect of this compound on DNA degradation following gamma irradiation. The results indicated that this compound significantly inhibited the degradation of DNA in all tested strains. iaea.org This inhibition of DNA breakdown is a crucial protective mechanism, as uncontrolled degradation can lead to cell death.

While the specific term "exonuclease activity" is not explicitly detailed in relation to this compound in the provided search results, DNA degradation in the cell is carried out by nucleases, which include both endonucleases and exonucleases. The observed suppression of DNA degradation by this compound strongly suggests an interference with these enzymatic processes. iaea.org Furthermore, research has shown that this compound promotes the repair of single-strand breaks in the DNA of E. coli. researchgate.net This action, combined with the inhibition of degradation, points to a comprehensive role for this compound in maintaining genomic integrity after radiation exposure.

In Vivo Radioprotective Effects in Animal Models

The efficacy of this compound as a radioprotective agent has been confirmed in animal models subjected to whole-body ionizing radiation. In a study involving male mice exposed to a lethal dose of 8 Gy gamma radiation, the administration of this compound demonstrated a pronounced protective effect on the hematopoietic system. iaea.org

The assessment of radioprotective efficiency was based on survival rates and key hematologic indicators over a 30-day period. The findings revealed that this compound treatment led to improvements in spleen weight and cellularity, bone marrow cellularity, and the number of leukocytes compared to untreated irradiated controls. iaea.org These results highlight this compound's ability to mitigate the severe damage to the hematopoietic system, a primary cause of mortality following whole-body irradiation.

Table 2: In Vivo Radioprotective Effects of this compound in Mice

| Parameter | Observation | Reference |

|---|---|---|

| Survival Rate | Increased following lethal irradiation | iaea.org |

| Spleen Weight | Protective effect observed | iaea.org |

| Spleen Cellularity | Protective effect observed | iaea.org |

| Bone Marrow Cellularity | Protective effect observed | iaea.org |

Mitigation of Radiation-Induced Injury in Normal Tissues (e.g., Bone Marrow, Spleen, Liver)

Preclinical research has demonstrated that this compound provides a significant protective effect on radiosensitive normal tissues, particularly the components of the hematopoietic system. In studies involving lethally irradiated mice, the administration of this compound resulted in a pronounced protective effect on the hematopoietic system. This was evidenced by the assessment of several hematologic indices, which showed a positive impact on bone marrow cellularity and the weight and cellularity of the spleen. These findings suggest that this compound helps to preserve the structural and cellular integrity of these vital hematopoietic organs following exposure to high doses of gamma-irradiation.

While the protective effects of this compound on the bone marrow and spleen are documented, specific preclinical data detailing its mitigating effects on radiation-induced liver injury were not prominently available in the reviewed literature. Radiation-induced liver disease (RILD) is a known complication of radiotherapy, characterized by fibrosis and potential organ failure nih.gov. The development of effective protectors for the liver is an area of ongoing research, with studies exploring various prophylactic agents to minimize hepatic damage nih.gov. However, specific investigations into this compound's capacity to prevent or mitigate radiation damage in the liver are not extensively covered in the available scientific reports.

Impact on Hematopoietic System Recovery

This compound has been shown to positively influence the recovery of the hematopoietic system following radiation exposure. The hematopoietic system is highly susceptible to radiation, which can lead to a decline in blood cell production and increased risk of infection and mortality. Research indicates that this compound exerts a significant protective effect on hematopoietic tissues, thereby aiding in their subsequent recovery nih.gov.

In one study, the effect of this compound was evaluated in lethally gamma-irradiated mice. The results pointed to a clear protective action on the hematopoietic system, as measured by bone marrow cellularity, spleen cellularity, and the number of leukocytes over a 30-day period nih.gov. This preservation of hematopoietic tissues is crucial for the post-irradiation recovery of blood cell populations.

Further investigation into the molecular mechanisms of this protection was conducted in studies with gamma-irradiated rats. These studies focused on macromolecular synthesis in peripheral blood leukocytes. The findings revealed that this compound has a pronounced protective effect on DNA synthesis, which is typically inhibited by increasing doses of radiation researchgate.net. By preserving the capacity for DNA synthesis in leukocytes, this compound supports the cellular proliferation necessary for hematopoietic reconstitution. The same study noted a trend toward the normalization of protein synthesis, which is often increased following irradiation researchgate.net.

Table 1: Summary of this compound's Effects on Hematopoietic Indices in Preclinical Models

| Parameter | Animal Model | Observed Effect of this compound | Reference |

|---|---|---|---|

| Bone Marrow Cellularity | Mouse | Pronounced protective effect | nih.gov |

| Spleen Weight & Cellularity | Mouse | Pronounced protective effect | nih.gov |

| Leukocyte Count | Mouse | Pronounced protective effect | nih.gov |

| DNA Synthesis (Leukocytes) | Rat | Pronounced protective effect on inhibited synthesis | researchgate.net |

Studies in Oncological Models under Fractionated Irradiation

Fractionated radiotherapy, the delivery of radiation in multiple smaller doses over time, is a cornerstone of modern cancer treatment. This approach aims to maximize tumor damage while allowing healthy tissue to repair between fractions, a concept guided by the "5Rs of Radiobiology" (Repair, Reoxygenation, Repopulation, Redistribution, and Radiosensitivity) nih.gov. The ideal radioprotector in this context would selectively shield normal tissues without diminishing the cytotoxic effect of radiation on the tumor. While extensive research has been conducted on combining various agents with fractionated radiotherapy to improve therapeutic outcomes nih.govmdpi.commdpi.com, specific preclinical studies evaluating the efficacy and selectivity of this compound in oncological models under fractionated irradiation schedules were not identified in the reviewed scientific literature.

Evaluation of Radioprotective Effects Under Combined Environmental Stressors (e.g., Hypergravity)

The evaluation of radioprotectors under combined environmental stressors is critical for applications such as space exploration, where astronauts are exposed to a complex radiation field in conjunction with factors like microgravity or hypergravity nih.govaps.orgnih.gov. These combined insults can potentially lead to synergistic or unpredictable biological effects nih.gov. However, based on the reviewed literature, specific preclinical studies investigating the radioprotective efficacy of this compound under conditions of combined environmental stressors, such as hypergravity, have not been reported. Research into medical countermeasures for combined radiation injury is an active field, but data on this compound within this specific context is not currently available nih.gov.

Comparative Analysis with Other Radioprotective Agents

Comparisons with Endogenous Thiols (e.g., Glutathione)

This compound's radioprotective mechanism is often attributed to its nature as a thiol-containing compound. This places it in a category of agents that can be compared to endogenous thiols, the most abundant of which is glutathione (B108866) (GSH).

Glutathione (GSH) is a critical intracellular antioxidant that plays a key role in protecting cells from oxidative damage, including that induced by ionizing radiation. Its protective mechanisms include the direct scavenging of free radicals and the chemical repair of damaged biomolecules through hydrogen donation researchgate.net. The hydroxyl radical (•OH) is a primary mediator of radiation-induced DNA damage, and GSH can help neutralize these reactive species researchgate.net.

This compound , as a thiol compound, is believed to share some of these protective mechanisms. It can act as a scavenger of free hydroxyl radicals, thereby reducing the initial amount of DNA damage nih.gov. Furthermore, like other aminothiols, this compound is thought to interact with DNA. This interaction may concentrate the compound near the site of potential damage, enhancing the ability of its thiol group to donate a hydrogen atom and chemically repair DNA radicals, thus preventing the fixation of damage nih.gov.

A key difference may lie in their effectiveness under different physiological conditions. The efficacy of GSH in radioprotection can be limited, and it has not shown consistent protective effects in all experimental systems.

Table 2: Mechanistic Comparison of this compound and Glutathione

| Mechanism | This compound | Glutathione (GSH) | Reference |

|---|---|---|---|

| Radical Scavenging | Yes, proposed to scavenge hydroxyl radicals. | Yes, scavenges various reactive oxygen species. | researchgate.netnih.gov |

| H-atom Donation | Yes, proposed to repair DNA radicals. | Yes, repairs damaged molecules by donating hydrogen. | researchgate.netnih.gov |

| DNA Interaction | Yes, proposed interaction via amino groups concentrates the molecule near DNA. | Interacts with DNA, but its role in DNA repair modulation is complex. | nih.gov |

Comparative Efficacy against Other Synthetic Radioprotectors (e.g., Dithiocarbamates, Amifostine)

The efficacy of this compound has been evaluated in the context of other synthetic radioprotective agents, revealing differences in their mechanisms of action.

Dithiocarbamates: A direct comparative study between this compound and sodium diethyldithiocarbamate (B1195824) (DDC) in gamma-irradiated Escherichia coli cells indicated that while both compounds reduce the extent of DNA damage, their mechanisms differ. This compound was found to inhibit the induction of SOS functions but did not affect DNA degradation (a measure of exonuclease activity). In contrast, DDC inhibited both DNA degradation and the induction of the sulA gene, suggesting it interferes with exonuclease activity in addition to its role as a free radical scavenger nih.gov. This suggests that this compound's primary protective role is centered on radical scavenging and H-atom donation rather than modulating enzymatic DNA repair processes.

Amifostine: Amifostine is a broad-spectrum cytoprotector and one of the most extensively studied synthetic radioprotectors nih.govnih.gov. It is a prodrug that is dephosphorylated to its active thiol metabolite, WR-1065. Like this compound, its mechanism involves scavenging free radicals and hydrogen donation to repair target molecules. Amifostine has demonstrated selective protection of normal tissues in numerous preclinical and clinical studies without compromising the anti-tumor effects of radiotherapy nih.govnih.govplos.org. It is known to protect a wide range of tissues, reducing toxicities such as mucositis, xerostomia, and pneumonitis researchgate.net. While direct preclinical trials comparing the efficacy of this compound and Amifostine head-to-head are not prominent in the reviewed literature, Amifostine's extensive clinical validation sets a high benchmark for other radioprotective agents.

Table 3: Comparison of this compound with Other Synthetic Radioprotectors

| Agent | Proposed Mechanism(s) of Action | Key Comparative Findings | Reference |

|---|---|---|---|

| This compound | • Free radical scavenging• H-atom donation to DNA radicals• Inhibition of SOS induction | Does not inhibit exonuclease-mediated DNA degradation, unlike DDC. | nih.gov |

| Dithiocarbamates (DDC) | • Free radical scavenging• Inhibition of exonuclease activity | Inhibits DNA degradation, suggesting a different mechanistic profile from this compound. | nih.gov |

| Amifostine (WR-2721) | • Free radical scavenging (via active metabolite WR-1065)• H-atom donation• DNA protection and repair modulation | Broad-spectrum protection of multiple normal tissues demonstrated in extensive preclinical and clinical trials. Selectively protects normal tissue over tumors. | researchgate.netnih.govnih.gov |

Synergistic and Antagonistic Effects with Co-Administered Compounds (e.g., Polyanions)

In the preclinical evaluation of this compound, a key area of investigation has been its potential for synergistic or antagonistic interactions when administered in conjunction with other compounds. This is crucial for determining its efficacy and applicability in various radioprotective strategies. Research has specifically explored the combined effects of this compound with polyanions, which are polymers with multiple anionic charge groups.

One such study investigated the radioprotective efficiency of this compound administered with a polyanion, specifically a copolymer of maleic and methacrylic acids, in male mice subjected to a lethal dose of gamma radiation (8 Gy). iaea.org In this research, this compound was administered 15 minutes before irradiation, while the polyanion was given 24 hours after. The study aimed to determine if the combined administration would enhance the protective effects observed with this compound alone.

The findings indicated that this compound by itself demonstrated a significant protective effect on the hematopoietic system of the irradiated mice. iaea.org However, the co-administration of the polyanion did not lead to an enhanced therapeutic outcome. The study concluded that the polyanion did not modify the radioprotective effect of this compound, suggesting a lack of synergistic action under the experimental conditions used. iaea.org The assessment was based on survival rates and various hematologic parameters, including the weight and cellularity of the spleen, bone marrow cellularity, and the number of leukocytes, which were monitored for 30 days post-irradiation. iaea.org

The table below summarizes the key findings from this preclinical study on the combined effects of this compound and a polyanion.

| Compound(s) | Administration Timing | Key Findings | Interaction |

| This compound | 15 minutes before irradiation | Pronounced protective effect on the hematopoietic system. | - |

| Polyanion | 24 hours after irradiation | Not specified as a standalone radioprotectant in this context. | - |

| This compound + Polyanion | This compound 15 minutes before, Polyanion 24 hours after irradiation | The therapeutic effect of the polyanion in combination with this compound was not enhanced and did not modify the effect of this compound. iaea.org | No synergistic or antagonistic effect observed. |

Synthetic Approaches and Derivative Research of Adeturon

Synthetic Pathways for Adeturon and its Analogues

The synthesis of this compound and related compounds involves strategic chemical modifications centered around the core structure of adenosine (B11128) triphosphate.

This compound is chemically designated as S-2-aminoethylisothiouronium adenosine-5'-triphosphate. This nomenclature indicates that this compound is a direct derivative of ATP, which serves as the fundamental backbone of the molecule. ATP is an essential endogenous nucleoside composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group. The synthesis of this compound involves the chemical attachment of an S-2-aminoethylisothiouronium group to the terminal phosphate (B84403) of the ATP molecule.

The process requires ATP as a primary precursor, which is crucial for the assembly of the final compound. nih.gov While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, the conceptual pathway involves a reaction where the sulfur-containing moiety is linked to the gamma-phosphate of ATP. This creates the characteristic phosphorothioate-like bond that defines this compound. The stability and function of ATP synthase, the enzyme responsible for ATP production in biological systems, are central to cellular energy, but the chemical synthesis of derivatives like this compound occurs outside of these biological pathways. khanacademy.orgnumberanalytics.comwikipedia.org

The synthesis of this compound fundamentally relies on two key precursor molecules:

Adenosine Triphosphate (ATP): As the structural core, ATP provides the essential adenosine and triphosphate components. nih.govfiveable.me

AET (2-aminoethylisothiourea) or its derivatives: This compound provides the sulfur-containing side chain that imparts much of this compound's radioprotective character.

The synthetic strategy involves the coupling of these two precursors. The development of radioprotective agents has historically involved the synthesis of numerous aminothiol (B82208) compounds, with phosphorylated versions like this compound showing improved activity. oup.com The selection of these specific precursors is based on the desired final structure, which combines the biological targeting capacity of an adenosine nucleotide with the radical-scavenging properties of an aminothiol.

Design and Biological Evaluation of this compound Derivatives

Research into this compound derivatives aims to create new compounds with improved efficacy or novel applications, particularly in radiopharmacology.

In the search for effective radioprotective agents, novel aminoalkylated dithiocarbamic acid derivatives have been synthesized and evaluated. ijrr.com These compounds are of interest due to the known radioprotective effects of dithiocarbamates, which are effective metal chelating agents. researchgate.net

A study involving the synthesis of a series of eight aminoalkyl dithiocarbamic acid potassium salts, with alkyl chain lengths from two to nine carbons, was conducted to evaluate their radioprotective capacity in mice against γ-irradiation. ijrr.com The synthesis involved reacting the corresponding aminoalkane with carbon disulfide in the presence of potassium hydroxide. ijrr.com Of the compounds tested, the 7-aminoheptyl dithiocarbamic acid derivative demonstrated the most significant radioprotective effect, with a 40% survival rate in mice exposed to a lethal dose of gamma radiation. ijrr.comresearchgate.net In contrast, the 2-aminoethyl and 8-aminooctyl derivatives showed survival rates of only 7% and 13.5%, respectively. ijrr.com This suggests a potential correlation between the length of the alkyl chain and the radioprotective activity, although further experiments are needed to establish a definitive structure-activity relationship. ijrr.com

| Compound | % Survival of Mice at 30 Days |

|---|---|

| Control (Distilled Water) | 0% |

| 2-Aminoethyl dithiocarbamic acid derivative | 7% |

| 3-Aminopropyl dithiocarbamic acid derivative | 0% |

| 4-Aminobutyl dithiocarbamic acid derivative | 0% |

| 5-Aminopentyl dithiocarbamic acid derivative | 0% |

| 6-Aminohexyl dithiocarbamic acid derivative | 0% |

| 7-Aminoheptyl dithiocarbamic acid derivative | 40% |

| 8-Aminooctyl dithiocarbamic acid derivative | 13.5% |

Phosphorylated aminothiols represent a significant class of radioprotective compounds. oup.com The synthesis of Amifostine (WR-2721), chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, was a major advance in this field. oup.com Research continues to build upon this foundation by creating novel phosphorylated derivatives to improve efficacy and reduce toxicity.

One innovative approach involves the creation of polymer complexes. For instance, Amifostine has been complexed with poly(hydroxyoxyethylene phosphate)s of varying molecular weights. mdpi.com Studies on these polymer-drug conjugates revealed that they exhibit no cytotoxicity to mouse embryonic fibroblast cells and, in some cases, show increased radioprotective efficacy compared to pure Amifostine. mdpi.com Specifically, a complex with a 2000 Da polymer (PHEP-2000/WR-2721) increased cell survival up to 6.5 times more than the drug alone when cells were irradiated with 6 Gy. mdpi.com This strategy of using phosphorus-containing polymers as carriers for radioprotective drugs offers a promising avenue for developing advanced therapeutic systems. mdpi.com

To develop more effective radioprotectors, research has also focused on synthesizing new classes of thiol and aminothiol compounds based on benzothiazole (B30560) and thiadiazole heterocyclic structures. nih.gov These scaffolds are of interest due to their wide range of biological activities. nih.govscielo.brmdpi.com

In one study, several new thiol and aminothiol derivatives of benzothiazole and thiadiazole were synthesized and evaluated for their ability to scavenge free radicals and protect DNA from radiation-induced damage. nih.gov The thiol derivatives with a thiadiazole structure were found to be particularly potent scavengers of DPPH* and ABTS*+ free radicals. nih.gov Notably, derivatives designated T2 (a benzothiazole) and T3 (a thiadiazole) were highly effective, completely inhibiting DNA strand breaks at a concentration of 50 μM, an effect comparatively higher than that of the established radioprotectors Amifostine (WR-2721) and its active metabolite WR-1065. nih.gov These findings indicate that these novel benzothiazole and thiadiazole derivatives are promising candidates as potent antioxidant and radioprotective agents. nih.gov

| Compound ID | Heterocyclic Core | Free Radical Scavenging (IC₅₀ in mM) | DNA Protection from γ-irradiation | |

|---|---|---|---|---|

| DPPH | ABTS+ | |||

| T1 | Benzothiazole | 0.144 ± 0.012 | 0.026 ± 0.002 | High |

| T2 | Benzothiazole | 0.137 ± 0.011 | 0.025 ± 0.002 | Total inhibition at 50 µM |

| T3 | Thiadiazole | 0.053 ± 0.006 | 0.023 ± 0.002 | Total inhibition at 50 µM |

| WR-1065 (Reference) | Aminothiol | 0.300 ± 0.020 | 0.035 ± 0.003 | Partial |

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For this compound and its derivatives, the primary goal of SAR studies is to identify the key structural features responsible for their radioprotective effects and to guide the design of new, more potent, and less toxic analogs. While specific and detailed SAR studies exclusively focused on this compound are not extensively available in publicly accessible literature, general principles for aminothiol radioprotectors can be inferred from broader research in the field. taylorfrancis.comias.ac.in

The core structure of aminothiols, characterized by an amino group and a thiol group separated by an alkyl chain, is crucial for their radioprotective activity. ias.ac.in The relative positioning and the distance between these two functional groups are believed to be critical for the molecule's ability to scavenge free radicals, a key mechanism of radioprotection. taylorfrancis.comias.ac.in

Research on various aminothiol analogs has highlighted several key structural determinants for radioprotective efficacy:

The Alkyl Chain: The length and branching of the carbon chain separating the amino and thiol groups can significantly impact activity. Alterations in the chain length can affect the molecule's conformation and its ability to interact with biological targets.

The Thiol Group: The thiol (-SH) group is considered essential for the free radical scavenging activity of these compounds. taylorfrancis.com Modifications that block or alter the thiol group, such as forming disulfides, can modulate the compound's stability and mechanism of action.

Guanidyl Group: The presence of a guanidyl group, as seen in some aminothiol derivatives, has been shown to enhance radioprotective activity in certain cases. ias.ac.in

A study on a family of 17 new nucleophilic-polyamine and aminothiol structures revealed that the most effective radioprotectors had between four and six carbons in their structure and one to two amine groups. nih.gov Notably, these effective compounds featured a terminal thiol on an alkyl side chain, which positions the thiol group away from the DNA major groove. nih.gov

| Compound Feature | Observed Effect on Radioprotective Activity |

| Alkyl Chain Length | Optimal length appears to be 4-6 carbons for some aminothiol analogs. nih.gov |

| Amino Group | The presence and basicity of the amino group are critical for interaction with biological molecules. |

| Thiol Group | Essential for free radical scavenging; its accessibility is key. taylorfrancis.comias.ac.in |

| Guanidyl Group | Can enhance radioprotective efficacy in certain aminothiol structures. ias.ac.in |

It is important to note that while these general principles provide a framework for understanding the SAR of this compound and its derivatives, specific and quantitative relationships are best determined through dedicated computational and experimental studies on a series of closely related analogs.

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. mdpi.com

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., radioprotective effect) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices, shape descriptors).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

While specific QSAR models for this compound are not readily found in the literature, studies on other classes of compounds demonstrate the utility of this approach. For instance, a QSAR study on a series of thiazolidine-4-one derivatives as anti-tubercular agents identified key molecular descriptors that positively or negatively correlated with activity. wikipedia.org In that study, descriptors related to polarizability, electronegativity, and surface area were found to be important for the observed biological effect.

A hypothetical QSAR study on this compound derivatives might explore descriptors such as:

| Descriptor Class | Examples | Potential Relevance to Radioprotection |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Influences solubility, membrane permeability, and distribution to target tissues. |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Relates to the molecule's ability to donate electrons and scavenge free radicals. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule, which can affect binding to biological targets. |

The development of a robust QSAR model for this compound and its analogs would provide significant insights into the structural requirements for optimal radioprotective activity and facilitate the rational design of new, improved compounds.

Computational approaches, particularly molecular docking, are powerful tools in modern drug design that allow for the visualization and prediction of how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or DNA. nih.govnih.gov This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity and selectivity.

In the context of this compound and its derivatives, molecular docking could be employed to study their interactions with key biological targets involved in radiation-induced damage. The process of molecular docking typically involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the biological target and the small molecule are prepared. This may involve obtaining crystal structures from databases like the Protein Data Bank (PDB) or generating them through homology modeling.

Docking Simulation: A docking algorithm systematically explores the possible binding poses of the ligand within the active site or a region of interest on the receptor.

Scoring and Analysis: The different binding poses are evaluated and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

For aminothiol radioprotectors, potential molecular targets for docking studies could include enzymes involved in oxidative stress pathways or DNA itself. Docking simulations could help to:

Elucidate Binding Modes: Determine the preferred orientation of this compound and its derivatives when interacting with a biological target.

Identify Key Interactions: Pinpoint the specific amino acid residues or DNA bases that form crucial bonds with the ligand.

Explain SAR Data: Provide a molecular basis for the observed structure-activity relationships. For example, docking could show why a particular modification to the this compound structure leads to enhanced or diminished activity.

Guide Derivative Design: Suggest specific structural modifications to improve binding affinity and, consequently, biological activity.

A molecular docking study of disubstituted diaryl diselenides as inhibitors of the δ-aminolevulinic acid dehydratase (δ-ALAD) enzyme demonstrated the utility of this technique. The study identified key amino acid residues (Phe208, Lys199, and Arg209) involved in the binding and provided insights into the mechanism of enzyme inhibition. nih.gov

While specific molecular docking studies for this compound are not prominently featured in the available literature, the application of this methodology holds significant promise for advancing the understanding of its radioprotective mechanism and for the design of next-generation radioprotective agents.

Advanced Research Methodologies and Theoretical Frameworks

Computational Biology and In Silico Modeling

Computational biology and in silico modeling techniques are valuable tools for investigating Adeturon, allowing researchers to simulate molecular behavior, predict biological activities, and analyze complex biological systems.

Application of Molecular Docking Simulations for Interaction Pathway Mapping

Molecular docking simulations are a key in silico method used to predict how a molecule, such as this compound, might bind to a target protein or enzyme. This technique aims to determine the preferred orientation and binding affinity of the ligand (this compound) to the receptor parssilico.com. By simulating these interactions, researchers can gain insights into potential interaction pathways and identify putative biological targets for this compound mdpi.comresearchgate.net. Molecular docking can help in understanding the nature of the binding, including the types of interactions involved, such as hydrogen bonds and hydrophobic interactions mdpi.comijnc.ir.

Density Functional Theory (DFT) Calculations for Free Radical Capture Mechanisms

Density Functional Theory (DFT) calculations are a quantum mechanical modeling technique used to investigate the electronic structure of molecules. This approach can be applied to study the potential of this compound or its components to interact with and capture free radicals nih.govfrontiersin.org. Free radicals are highly reactive species that can cause damage to biological molecules, and compounds that can neutralize them are of interest, particularly in the context of radioprotection aging-us.comoup.com. DFT calculations can provide insights into the stability of this compound, its reactivity towards free radicals, and the mechanisms by which it might exert antioxidant or radioprotective effects nih.govfrontiersin.org.

In Silico Prediction Models for Biological Activity

In silico prediction models are developed to estimate the potential biological activities of compounds based on their chemical structures and properties biorxiv.orgnih.govmdpi.com. These models can use various computational approaches, including machine learning algorithms, to predict a wide range of activities, such as pharmacological effects, mechanisms of action, and even potential toxicity biorxiv.orgnih.govfrontiersin.org. For this compound, in silico prediction models can be used to anticipate its potential biological effects, helping to prioritize experimental research and identify potential applications nih.govfrontiersin.org. These models can leverage large datasets of known compounds and their activities to make informed predictions about novel or less-studied molecules like this compound biorxiv.orgmdpi.com.

Genomic and Proteomic Research Approaches

Genomic and proteomic research approaches provide comprehensive ways to study the effects of this compound at the level of genes and proteins, offering insights into its molecular targets and the cellular responses it elicits.

CRISPR-Cas9 Gene-Editing for Target Identification and Validation in Cell Lines

CRISPR-Cas9 gene-editing technology is a powerful tool for precisely modifying genes within living cells citeab.com. In the context of studying this compound, CRISPR-Cas9 can be used for target identification and validation in cell lines guidetopharmacology.orgresearchgate.net. By selectively knocking out or modifying genes that are hypothesized to be involved in this compound's mechanism of action, researchers can assess the impact on the cellular response to this compound guidetopharmacology.orgresearchgate.net. This can help to confirm whether a particular gene or the protein it encodes is indeed a target of this compound or plays a crucial role in its effects guidetopharmacology.orgnih.govbiognosys.com. Cell lines are frequently used for such studies as they provide a controlled environment for genetic manipulation and analysis pharmaron.comfrontiersin.org.

Transcriptomic Analysis of Gene Induction (e.g., sulA gene, lambda prophage)

Transcriptomic analysis has been employed to study the effects of this compound on gene induction, particularly focusing on the Escherichia coli SOS response. The SOS response is a global regulatory network activated by DNA damage, leading to the induction of various genes involved in DNA repair and damage tolerance. The sulA gene is a key component of the SOS response, and its induction is a marker for this pathway activation. researchgate.net The induction of lambda prophage, a latent bacteriophage integrated into the host genome, is also a well-established indicator of SOS response activation. researchgate.netnih.govnih.gov

Studies have investigated the effect of this compound on the induction of the sulA gene and lambda prophage in gamma-irradiated Escherichia coli cells. This compound was found to inhibit the induction of the studied SOS functions, including sulA gene expression and lambda prophage induction, despite diminishing the DNA damage caused by gamma-irradiation. researchgate.netnih.gov This suggests that this compound's mechanism of radioprotection might differ from other compounds. researchgate.netnih.gov

Reconstruction and Analysis of Metabolic Pathways and Regulons

Reconstruction and analysis of metabolic pathways and regulons are crucial for understanding how a compound affects cellular metabolism and gene regulation networks. nih.govplos.orgnih.gov Metabolic pathways are series of biochemical reactions that occur in a cell, while regulons are groups of genes that are regulated by the same regulatory molecule. Analyzing these networks can reveal how this compound might interfere with or modulate specific metabolic processes or regulatory circuits.

Although direct studies on this compound's impact on metabolic pathways and regulons were not explicitly found in the search results, the compound's components, such as adenosine-triphosphoric acid (ATP), are central to energy metabolism. ctdbase.org ATP is a fundamental molecule involved in numerous cellular processes. ctdbase.org Therefore, this compound could potentially influence metabolic pathways related to energy production or utilization. Further research employing techniques like transcriptomics or metabolomics followed by network analysis could elucidate this compound's effects on these complex systems.

Biochemical and Biophysical Characterization Techniques

Enzyme Kinetic Analysis and Mechanism of Action Studies

Enzyme kinetic analysis is used to study the rates of enzyme-catalyzed reactions and determine parameters such as Michaelis constant (Km) and maximum velocity (Vmax), which provide information about enzyme-substrate affinity and catalytic efficiency. solubilityofthings.comwustl.edunumberanalytics.comresearchgate.net Mechanism of action studies aim to understand the detailed steps involved in how a compound exerts its biological effects, often involving investigating its interaction with specific enzymes or other biomolecules. solubilityofthings.comnumberanalytics.com

While specific enzyme kinetic studies on this compound were not detailed in the search results, its proposed mechanism of action involves interaction with DNA and scavenging of free radicals. researchgate.netnih.gov Understanding the kinetics of these interactions would require specific biochemical assays. For instance, studies could investigate if this compound directly inhibits or activates enzymes involved in DNA repair or oxidative stress response, using enzyme kinetic approaches.

Assessment of Exonuclease Activity in DNA Repair Studies

Exonucleases are enzymes that cleave nucleotides from the ends of DNA strands and are crucial in various DNA repair pathways. mdpi.comyoutube.com Assessing exonuclease activity in the presence of a compound can indicate whether it affects the cell's ability to repair DNA damage.

Studies on this compound have included the assessment of exonuclease activity in gamma-irradiated Escherichia coli cells. researchgate.netnih.gov These studies found that this compound did not affect DNA degradation, suggesting it does not modify exonuclease activity under the tested conditions. researchgate.netnih.gov This finding contributes to understanding how this compound might protect against radiation-induced damage without directly influencing this specific DNA repair mechanism.

Quantification of Endogenous Thiol Compound Content

Thiols are sulfur-containing organic compounds that play vital roles in cellular processes, including antioxidant defense and detoxification. nih.govresearchgate.net Quantifying endogenous thiol compounds, such as glutathione (B108866), cysteine, and homocysteine, can provide insights into the redox state of the cell and how it is affected by a compound. nih.govresearchgate.net

Compound Table:

| Compound Name | PubChem CID |

| This compound | 14035216 |

| 2-aminoethylisothiuronium bromide hydrobromide (AETH) | 12385 |

| Adenosine-triphosphoric acid (ATPA) | 5957 |

| Uracil | 1174 |

| Cytosine | 597 |

| Guanine | 691 |

| Adenine (B156593) | 190 |

| Thymine | 1135 |

| Glutathione | 124883 |

| Cysteine | 5961 |

| Homocysteine | 778 |

Data Table Example (based on search result researchgate.netnih.gov regarding SOS response):

Effect of this compound on SOS Response in Gamma-Irradiated E. coli

| Treatment Group | sulA Gene Induction | Lambda Prophage Induction | DNA Degradation (Exonuclease Activity) |

| Gamma-Irradiation Only | Induced | Induced | Affected (Degradation Observed) |

| Gamma-Irradiation + this compound | Inhibited | Inhibited | Not Affected (No Modification) |

Principles of Rigorous Preclinical Study Design

Rigorous preclinical study design is fundamental to ensuring the reliability, reproducibility, and translational potential of research findings before progression to clinical trials nih.govanilocus.comppd.com. The overarching principle is that preclinical research should address important, unanswered questions and be conducted, analyzed, and reported with high levels of rigor and transparency nih.gov. This involves careful planning to minimize bias and ensure the validity of results nih.govnih.gov.

Establishing Robust In Vitro and In Vivo Experimental Protocols

Establishing robust experimental protocols is a cornerstone of rigorous preclinical research involving compounds like this compound. This involves meticulous planning for both in vitro (experiments conducted outside a living organism, such as cell culture) and in vivo (experiments conducted within a living organism, typically animal models) studies neuralink.com.

For in vitro studies, protocols must clearly define cell lines or primary cells used, culture conditions, treatment concentrations (though specific this compound concentrations are excluded here), incubation times, and specific endpoints to be measured (e.g., cellular viability, protein expression, enzymatic activity). Standardization of reagents and procedures across experiments is critical to reduce variability.

In vivo protocols require careful consideration of animal models, ensuring their relevance to the biological question being asked anilocus.commdpi.com. Factors such as species, strain, age, sex, and health status must be specified. Protocols should detail animal handling, administration routes (excluding specific dosages), experimental timelines, and methods for assessing outcomes ppd.commdpi.com. Ethical considerations, including adherence to the 3Rs (Replacement, Reduction, Refinement), are paramount in in vivo study design anilocus.commdpi.comfrontiersin.org. Protocols should also include detailed plans for postoperative care, euthanasia, and necropsy when applicable mdpi.com.

A robust protocol should be clearly documented, ideally preregistered or published, detailing how potential biases will be addressed nih.gov. This allows for peer review and refinement before experiments begin nih.gov.

Table 1: Key Elements of Robust Experimental Protocols

| Study Type | Key Elements of Protocol Design |

| In Vitro | Cell type/source, Culture conditions, Treatment parameters (compound addition, timing), Measurement endpoints, Standardization procedures |

| In Vivo | Animal model selection (species, strain, characteristics), Housing and environmental conditions, Compound administration method, Experimental timeline, Outcome assessment methods, Ethical considerations (3Rs), Euthanasia and necropsy procedures |

Detailed research findings, when included in a study adhering to these principles, would present data generated through these defined protocols. For example, an in vitro study might present data on the effect of this compound on the viability of a specific cell line under defined conditions, while an in vivo study might present data on a physiological endpoint in an animal model following administration. These findings would be presented with sufficient detail on the methods used to allow for interpretation and potential replication.

Strategies for Mitigating Experimental Biases in Research Design

Experimental biases can significantly weaken the design, conduct, and analysis of preclinical studies, leading to misleading results and wasted resources nih.govnih.gov. Implementing strategies to mitigate bias is crucial for enhancing the internal validity of research nih.gov.

Major domains where bias can be introduced include sample size estimation, randomization, allocation concealment, blinding, and the selection of outcome measures and inclusion/exclusion criteria nih.gov.

Randomization: Randomly assigning experimental units (e.g., cells to treatment groups, animals to study groups) helps to ensure that groups are statistically similar at the outset, reducing the likelihood of systematic differences influencing the results fastercapital.comopenaccessjournals.com.

Allocation Concealment: This prevents researchers from knowing which group the next experimental unit will be assigned to, further minimizing selection bias nih.govopenaccessjournals.com.

Blinding: Masking investigators and/or outcome assessors to the group assignments (e.g., which group receives the test compound like this compound versus a control) reduces the risk of observer bias in data collection and interpretation fastercapital.comopenaccessjournals.com. Single-blind procedures (masking either the participant/animal handler or the assessor) or double-blind procedures (masking both) are employed depending on the study design fastercapital.comopenaccessjournals.com.

Sample Size Estimation: Sufficient sample size is necessary to provide adequate statistical power to detect a true effect if one exists anilocus.comnih.gov. Underpowered studies can lead to false negative results. Sample size calculations should be performed during the design phase nih.govanilocus.com.

Defined Outcome Measures and Inclusion/Exclusion Criteria: Clearly defining the primary and secondary outcome measures and the criteria for including or excluding experimental units before the study begins prevents selective reporting or manipulation of data based on preliminary results nih.gov.

Implementing standardized data collection protocols and rigorous training for personnel also helps minimize bias fastercapital.com. Pilot studies can be valuable for identifying and correcting potential sources of bias before undertaking larger experiments anilocus.comfastercapital.com.

Table 2: Strategies for Mitigating Experimental Bias

| Bias Source | Mitigation Strategies |

| Selection Bias | Randomization, Allocation concealment |

| Observer Bias | Blinding (single or double) |

| Insufficient Power | Appropriate sample size estimation |

| Data Manipulation | Pre-defined outcome measures and inclusion/exclusion criteria, Transparent reporting nih.gov |

| Measurement Variability | Standardized protocols, Trained personnel |

Data tables in a rigorous study would present data collected under these bias-mitigated conditions, often showing group comparisons with statistical analysis to determine the likelihood that observed differences are due to the intervention (e.g., this compound exposure) rather than chance or bias.

Distinction and Application of Exploratory and Confirmatory Research Paradigms

Preclinical research encompasses both exploratory and confirmatory paradigms, each serving a distinct purpose in the scientific process nih.govpolyu.edu.hk. Maintaining a clear distinction between these two modes is crucial for appropriate study design and interpretation of findings nih.govpolyu.edu.hk.

Exploratory Research: This mode is focused on generating hypotheses and discovering new phenomena or relationships nih.govpolyu.edu.hk. It often involves collecting data without a specific, narrowly defined hypothesis in mind, looking for patterns that might lead to the formation of new theories polyu.edu.hk. Exploratory studies are valuable for identifying potential effects of a compound like this compound or uncovering potential mechanisms of action. They may involve testing a range of conditions or endpoints.

Confirmatory Research: This mode is designed to rigorously test a pre-specified hypothesis derived from exploratory work or existing knowledge nih.govpolyu.edu.hk. Confirmatory studies require a rigid, thorough, and reproducible design with clearly defined hypotheses, endpoints, and statistical analysis plans established before the study begins mdpi.comnih.gov. The goal is to provide strong evidence to support or refute the hypothesis mdpi.comnih.gov.

Applying this distinction to research on this compound, an exploratory study might investigate the effects of this compound across various cell types or in different disease models to identify potential areas of interest. A confirmatory study would then take a specific observation from the exploratory phase (e.g., a potential effect in a particular cell type) and design a rigorous experiment with appropriate controls, randomization, and blinding to confirm whether that effect is statistically significant and reproducible.

It is critical not to present findings from exploratory research as if they were derived from a confirmatory study, as this can lead to overconfidence in results that may not be reproducible polyu.edu.hknih.gov. The design and reporting standards for each paradigm differ, with confirmatory studies requiring greater stringency in pre-specification and bias mitigation nih.govnih.gov.

Table 3: Distinction Between Exploratory and Confirmatory Research

| Feature | Exploratory Research | Confirmatory Research |

| Primary Goal | Hypothesis generation, Discovery | Hypothesis testing, Confirmation |

| Hypothesis | Often broad or absent initially, evolves | Specific, pre-specified |

| Study Design | Flexible, wide range of conditions/endpoints | Rigid, pre-defined endpoints and analysis |

| Bias Mitigation | Important, but less stringent than confirmatory | Crucial, rigorous application of strategies |

| Interpretation | Generates potential insights, requires further testing | Provides evidence for/against a hypothesis |

Detailed research findings and data tables presented within the context of these paradigms would reflect their respective goals and designs. Exploratory data might be presented to show patterns and associations, while confirmatory data would focus on statistical tests of pre-defined hypotheses with confidence intervals and p-values.

Future Directions and Emerging Research Avenues for Adeturon

Deepening the Understanding of Adeturon's Multi-Target Mechanisms

While this compound is primarily recognized for its antioxidant and free-radical scavenging properties, its protective effects likely arise from a complex interplay with multiple cellular components and pathways. The concept of a single molecule acting on multiple targets is a strategic advantage, potentially leading to greater efficacy and a lower likelihood of resistance development. Future research should systematically investigate the hypothesis that this compound functions as a multi-target agent.

Key areas of investigation should include:

Interaction with DNA Repair Enzymes: Beyond simply protecting DNA from initial damage, this compound's thiol group could modulate the activity of key proteins in DNA repair pathways like Base Excision Repair (BER) or Homologous Recombination (HR). nih.govnih.govclinicsinoncology.comoncohemakey.com Studies could explore its direct or indirect effects on the function of enzymes such as DNA glycosylases or PARP.

Modulation of Cell Signaling Cascades: Ionizing radiation activates a host of stress-related signaling pathways, including those governed by MAP kinases and NF-κB. It is plausible that this compound influences these pathways, dampening pro-inflammatory signals and promoting pro-survival signals.

Table 1: Potential Multi-Target Mechanisms of this compound for Future Investigation

| Potential Target/Pathway | Hypothesized Effect of this compound | Research Approach |

|---|---|---|

| DNA Repair Complexes (e.g., PARP, DNA-PK) | Modulation of enzymatic activity to enhance repair fidelity or efficiency. | In vitro enzyme kinetics assays; co-immunoprecipitation studies. |

| Stress-Activated Protein Kinases (e.g., JNK, p38) | Attenuation of pro-apoptotic signaling cascades. | Western blot analysis for phosphorylated kinases; kinase activity assays. |